Strontium dichloride hexahydrate

概要

説明

六水和塩化ストロンチウムは、SrCl₂·6H₂Oという化学式を持つ化合物です。無色の結晶性固体であり、水に非常に溶けやすいです。この化合物は、そのユニークな特性により、様々な産業や科学分野で広く使用されています。 六水和塩化ストロンチウムは、花火に鮮やかな赤色を出す役割を果たすことや、骨転移による骨痛の治療に医学分野で使用されることなどで知られています .

準備方法

六水和塩化ストロンチウムは、いくつかの方法で合成することができます。一般的な方法の一つは、水酸化ストロンチウムまたは炭酸ストロンチウムを塩酸で処理することです。 反応は以下の通りです :

Sr(OH)2+2HCl→SrCl2+2H2O

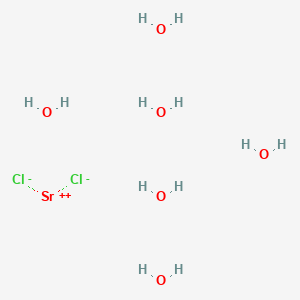

冷水溶液からの結晶化により、六水和塩化ストロンチウムの形態であるSrCl₂·6H₂Oが得られます。 この塩の脱水は、61°C以上で段階的に起こり、320°Cで完全な脱水が起こります {_svg_3}.

化学反応の分析

Preparation of Strontium Dichloride Hexahydrate

This compound can be synthesized through several methods:

-

From Strontium Hydroxide and Hydrochloric Acid :

-

From Strontium Carbonate and Hydrochloric Acid :

The resulting strontium chloride can then be crystallized from an aqueous solution to obtain the hexahydrate form .

Dissolution in Water

When this compound is dissolved in water, it dissociates into strontium ions and chloride ions:

This reaction is not typically classified as a chemical reaction since it is reversible; the solid can reform upon evaporation of water10.

Catalytic Reactions

This compound serves as an effective catalyst in various organic reactions, particularly in the synthesis of gem-dihydroperoxides from aldehydes and ketones using hydrogen peroxide:

In this reaction, the catalyst facilitates the conversion under mild conditions, yielding good to excellent product yields .

Thermal Decomposition

This compound undergoes thermal decomposition upon heating, releasing water molecules:

-

At temperatures above , it begins to lose its water of crystallization.

-

Complete dehydration occurs at approximately , resulting in anhydrous strontium chloride:

This property is significant for applications requiring anhydrous forms of strontium chloride .

Reactions with Other Compounds

Strontium dichloride can react with other metal hydroxides to form precipitates. For example:

This reaction illustrates how strontium dichloride can participate in double displacement reactions, forming insoluble products like magnesium hydroxide .

Pyrotechnics

The compound is known for producing a bright red flame when burned, making it a valuable component in fireworks and other pyrotechnic displays .

科学的研究の応用

Medical Applications

Tooth Sensitivity Treatment

Strontium dichloride hexahydrate is commonly used in dental care products to alleviate tooth sensitivity. It works by forming a barrier over exposed dentin tubules, thus reducing pain associated with stimuli like cold or hot substances. Clinical studies have demonstrated that formulations containing 10% strontium chloride significantly reduce sensitivity compared to placebo treatments .

Wound Healing

Recent research indicates that strontium chloride hexahydrate may enhance wound healing by modulating inflammatory responses. A study involving rats showed that ointments containing 5% and 10% strontium chloride resulted in lower levels of TNF-alpha, a pro-inflammatory cytokine, suggesting its potential in improving healing outcomes .

Chemical Research

Precursor for Strontium Salts

this compound serves as a precursor for synthesizing various strontium compounds, such as strontium carbonate and strontium sulfate. These compounds are essential in numerous industrial processes .

Nanotechnology

In nanotechnology, SrCl₂·6H₂O has been utilized to develop strontium-substituted calcium apatite nanocarriers. These nanocarriers exhibit favorable properties such as reduced aggregation and enhanced cellular uptake, making them promising for drug delivery applications .

Materials Science

Glass Production

Strontium chloride hexahydrate is employed in the manufacture of specialty glasses. Its ability to improve the optical properties of glass makes it valuable in producing high-quality optical materials .

Pyrotechnics

In pyrotechnics, strontium chloride is known for producing vibrant red flames when burned. This property is harnessed in fireworks and other visual displays .

Environmental Applications

Soil Testing

Strontium chloride hexahydrate is used alongside citric acid in soil testing as a universal extractant for plant nutrients. This application helps assess soil quality and nutrient availability for agricultural purposes .

Data Table: Summary of Applications

Case Studies

-

Wound Healing Study

A controlled study evaluated the effects of topical ointments containing strontium chloride on wound healing in rats. Results indicated significant improvements in healing rates and reduced inflammation markers compared to control groups . -

Tooth Sensitivity Clinical Trial

A clinical trial involving participants with dentin hypersensitivity tested a toothpaste formulation containing 10% strontium chloride against a placebo. The study concluded that the active formulation significantly reduced sensitivity after 12 weeks of use .

作用機序

六水和塩化ストロンチウムの作用機序は、用途によって異なります。

類似化合物との比較

六水和塩化ストロンチウムは、以下のような他の類似化合物と比較することができます。

- フッ化ストロンチウム (SrF₂)

- 臭化ストロンチウム (SrBr₂)

- ヨウ化ストロンチウム (SrI₂)

- 塩化カルシウム (CaCl₂)

- 塩化バリウム (BaCl₂)

六水和塩化ストロンチウムは、水への高い溶解性と、火工品や医療における特定の用途により、ユニークな存在です。 塩化バリウムはより毒性が高いのに対し、六水和塩化ストロンチウムは比較的安全に扱うことができます .

生物活性

Strontium dichloride hexahydrate (SrCl₂·6H₂O) is a hydrated salt of strontium chloride that has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Empirical Formula : SrCl₂·6H₂O

- Molar Mass : 266.62 g/mol

- Density : 1.93 g/cm³

- Melting Point : 61 °C

- Boiling Point : 1250 °C

- Solubility : Soluble in water; slightly soluble in ethanol and acetone .

Strontium chloride hexahydrate exhibits several biological activities primarily due to its structural similarity to calcium. Key mechanisms include:

- Calcium Sensing Receptor (CaSR) Agonism : It activates CaSR, which plays a crucial role in calcium homeostasis and signaling pathways .

- Osteogenic Differentiation : Enhances the differentiation of mesenchymal stem cells into osteoblasts, promoting bone formation .

- Inflammatory Response Modulation : Suppresses inflammation by reducing levels of TNF-alpha, which can impair wound healing .

1. Osteogenic Activity

Strontium chloride has been shown to enhance osteogenic differentiation in vitro. A study demonstrated that treatment with strontium chloride significantly increased alkaline phosphatase activity and mineralization in mesenchymal stem cell cultures, indicating enhanced osteoblast function .

2. Wound Healing Impairment

Research indicates that strontium chloride hexahydrate can impair wound healing by suppressing inflammatory responses. In a controlled study involving rats, topical application of 5% and 10% strontium chloride ointments resulted in lower TNF-alpha levels and improved histopathological scores compared to controls, suggesting a significant impact on inflammation management during the healing process .

3. Cytotoxicity Studies

Strontium chloride hexahydrate was evaluated for cytotoxic effects on fibroblast cell cultures. Results showed no negative impact on cell viability across various concentrations (0.3% to 20%), with notable increases in cell proliferation at lower concentrations . The no-observed-adverse-effect level (NOAEL) was established at a dietary concentration of 1200 mg/kg in long-term studies on rats .

Case Study 1: Strontium Chloride in Wound Healing

A study assessed the effects of strontium chloride hexahydrate on wound healing in a rat model. The experimental groups treated with strontium showed statistically significant reductions in TNF-alpha levels compared to controls (p < 0.05), indicating that strontium may modulate inflammatory responses effectively.

| Treatment Group | TNF-alpha Level (pg/mL) | Histopathological Score |

|---|---|---|

| Control | 150 ± 20 | 8 ± 1 |

| 5% SrCl₂·6H₂O | 90 ± 15 | 5 ± 1 |

| 10% SrCl₂·6H₂O | 70 ± 10 | 4 ± 1 |

Case Study 2: Cytotoxicity Assessment

In vitro studies using L929 fibroblast cells revealed that strontium chloride hexahydrate did not exhibit cytotoxicity even at high concentrations.

| Concentration (%) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 0.3 | 98 |

| 1.25 | 95 |

| 5 | 92 |

| 10 | 90 |

| 20 | 88 |

特性

CAS番号 |

10025-70-4 |

|---|---|

分子式 |

Cl2H12O6Sr |

分子量 |

266.62 g/mol |

IUPAC名 |

strontium;dichloride;hexahydrate |

InChI |

InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |

InChIキー |

AMGRXJSJSONEEG-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |

正規SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |

Key on ui other cas no. |

10025-70-4 |

物理的記述 |

Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

10476-85-4 (Parent) 22537-39-9 (Parent) |

同義語 |

Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Strontium dichloride hexahydrate?

A1: this compound crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].

Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?

A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].

Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?

A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。